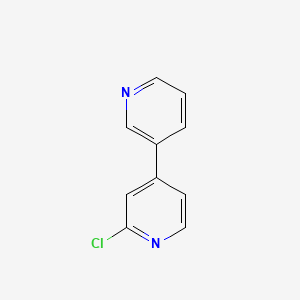

2'-Chloro-3,4'-bipyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-pyridin-3-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-10-6-8(3-5-13-10)9-2-1-4-12-7-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGWUEZNJLCLCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2'-Chloro-3,4'-bipyridine safety data sheet (SDS) and hazards

[1]

Executive Summary & Chemical Identity

This compound is a halogenated heteroaromatic scaffold frequently utilized in the synthesis of metal-organic frameworks (MOFs) and pharmaceutical intermediates (specifically kinase inhibitors).[1][2][3] Due to its specific isomeric nature, direct toxicological data is often sparse compared to its symmetric counterparts (e.g., 2,2'-bipyridine).[1]

This guide employs a Structure-Activity Relationship (SAR) approach, deriving safety protocols from the well-characterized hazard profiles of closely related isomers (e.g., 2-Chloro-4,4'-bipyridine) to ensure a conservative and robust safety margin.[1]

Chemical Identification

| Parameter | Detail |

| Chemical Name | This compound |

| Molecular Formula | C₁₀H₇ClN₂ |

| Molecular Weight | 190.63 g/mol |

| CAS Number | Not widely listed (Analogous to 53344-73-3) |

| Structural Class | Halogenated Bi-heterocycle |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |

Hazard Identification (GHS Classification)

Based on SAR analysis of chlorobipyridine analogs.[1]

Signal Word: WARNING

Core Hazard Profile

The presence of the pyridine nitrogen and the halogen substituent suggests moderate acute toxicity and significant irritation potential.[1]

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | Cat. 4 | Harmful if swallowed.[1] | H302 |

| Skin Corrosion/Irritation | Cat.[1] 2 | Causes skin irritation.[1] | H315 |

| Eye Damage/Irritation | Cat.[1] 2A | Causes serious eye irritation.[1] | H319 |

| STOT - Single Exposure | Cat. 3 | May cause respiratory irritation.[1] | H335 |

Expert Insight: The Mechanism of Toxicity

-

Metabolic Activation: Halogenated pyridines can undergo oxidative metabolism (N-oxidation), potentially leading to reactive metabolites that bind to cellular proteins.[1]

-

Basic Nature: The unhindered nitrogen on the 3-pyridyl ring acts as a Lewis base, contributing to mucosal irritation upon inhalation or contact.[1]

-

Chelation Potential: While less potent than 2,2'-bipyridine, the 3,4'-isomer can still interact with biological metal ions, potentially disrupting enzymatic processes if ingested in significant quantities.[1]

Risk Management & Exposure Controls

Protocols grounded in permeation kinetics and aerosol dynamics.[1]

Personal Protective Equipment (PPE) Matrix

| Protection Zone | Recommended Equipment | Technical Rationale |

| Respiratory | N95 (US) / P2 (EU) particulate respirator.[1] | Prevents inhalation of fine dusts which can cause immediate bronchial irritation (H335).[1] |

| Dermal (Hand) | Nitrile Rubber (min 0.11mm thick).[1] | Halogenated heterocycles can permeate latex.[1] Nitrile offers superior chemical resistance to the organic solvents (DCM/DMSO) used to dissolve this compound.[1] |

| Ocular | Chemical Safety Goggles (Side shields).[1] | Standard safety glasses are insufficient for fine powders that can drift around lenses.[1] |

| Body | Lab Coat (Cotton/Poly blend).[1] | Standard barrier protection.[1] Tyvek suit required only for kilogram-scale handling.[1] |

Engineering Controls[1]

Emergency Response Protocols

This section visualizes the decision logic for spill response, ensuring distinct workflows for solid vs. solution spills to minimize exposure.

Caption: Decision logic for containing this compound spills, prioritizing dust suppression for solids and vapor control for solutions.

Synthesis & Application Logic

Understanding the synthesis provides context for the impurities and specific hazards (e.g., residual organometallics).[1]

Primary Synthetic Route: Suzuki-Miyaura Coupling

The synthesis typically involves coupling a halogenated pyridine with a pyridyl boronic acid.[1]

Reaction Scheme: 2-Chloro-4-iodopyridine + 3-Pyridylboronic acid → this compound[1]

Safety Implications of Synthesis:

-

Residual Catalyst: The product may contain trace Palladium (Pd).[1] While not an acute safety hazard, Pd contamination can catalyze side reactions in subsequent steps.[1]

-

Byproducts: De-halogenated byproducts (3,4'-bipyridine) may be present.[1] These have different toxicity profiles (often higher affinity for metal chelation).[1]

-

Purification: Column chromatography often uses Hexane/Ethyl Acetate.[1] The silica gel slurry containing the compound is a respiratory hazard (silicosis + chemical irritation).[1] Always pack columns in a hood.[1]

Experimental Workflow: Safe Handling Logic

Caption: Standard workflow for synthesis and isolation, highlighting critical control points for exposure.

Storage & Stability

References

-

Sigma-Aldrich. (2023).[1] Safety Data Sheet for 2-Chloro-4,4'-bipyridine (Analogous Isomer).[1]Link[1]

-

PubChem. (2023).[1][4] Compound Summary: 2,2'-Dichloro-4,4'-bipyridine.[1] National Library of Medicine.[1] Link

-

Fisher Scientific. (2023).[1] SDS for Chlorobipyridine Derivatives.[1]Link[1]

-

Heller, M. & Schubert, U.S. (2003).[1] Functionalized 2,2'-bipyridines and their applications. European Journal of Organic Chemistry.[1] (Contextual data on bipyridine reactivity).

Sources

- 1. 2,2'-Dichloro-4,4'-bipyridine | C10H6Cl2N2 | CID 5172097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 884495-23-2,6-Fluoro-3-iodo-2-methylpyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. chembk.com [chembk.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

Asymmetric Architectures: A Technical Guide to Functionalized 3,4'-Bipyridine Derivatives

Executive Summary: The Asymmetric Advantage

While 2,2'-bipyridines dominate coordination chemistry as chelating ligands and 4,4'-bipyridines serve as the linear struts of Metal-Organic Frameworks (MOFs), 3,4'-bipyridine derivatives occupy a critical, yet underutilized, niche. Their intrinsic asymmetry breaks the linearity of molecular wires and disrupts the planar stacking often seen in symmetric isomers, offering unique solubility profiles and binding geometries in drug discovery.

This guide dissects the synthetic methodologies, medicinal utility, and material applications of functionalized 3,4'-bipyridines. It is designed for researchers requiring actionable protocols and mechanistic insights rather than surface-level overviews.

Synthetic Architectures: Constructing the Core

The synthesis of 3,4'-bipyridine is non-trivial due to the electronic mismatch between the two pyridine rings. The 3-position is electron-rich (beta to nitrogen), while the 4-position is electron-deficient (gamma to nitrogen). Successful coupling requires navigating these electronic disparities.

Palladium-Catalyzed Cross-Coupling (The Dominant Route)

The most robust method involves the Suzuki-Miyaura coupling of a 3-pyridylboronic acid with a 4-halopyridine. This approach minimizes catalyst poisoning, a frequent issue when using 2-pyridyl species.

Mechanistic Insight: Catalyst Poisoning & Ligand Selection

Pyridine nitrogens are potent

-

Solution: Use of bulky, electron-rich ligands (e.g., S-Phos, X-Phos) or "pincer" complexes to sterically shield the metal center.

-

Alternative: Use of boronic esters (pinacol) over acids to improve solubility and stability.

Table 1: Comparative Coupling Strategies for 3,4'-Bipyridine Synthesis

| Method | Coupling Partners | Catalyst System | Yield Potential | Key Limitation |

| Suzuki-Miyaura | 3-Py-B(OH)2 + 4-Py-Br | Pd(PPh3)4 / Na2CO3 | High (70-90%) | Boronic acid protodeboronation |

| Stille Coupling | 3-Py-SnBu3 + 4-Py-Br | Pd(PPh3)4 / LiCl | Moderate (50-75%) | High toxicity of organotins |

| Negishi Coupling | 3-Py-ZnCl + 4-Py-Br | Pd2(dba)3 / P(t-Bu)3 | High (80-95%) | Moisture sensitivity; functional group tolerance |

| Radical Arylation | 4-Py-H + 3-Py-N2+ | Fe(II) / Ascorbate | Low (<40%) | Poor regioselectivity (mixture of isomers) |

De Novo Ring Construction (The Inamrinone Route)

For pharmaceutical derivatives like Inamrinone (formerly Amrinone), direct coupling is often bypassed in favor of constructing the second pyridine ring onto an existing pyridine scaffold. This allows for precise placement of polar functional groups (e.g., lactams, amines) that are difficult to introduce post-coupling.

Visualization: The Inamrinone Synthetic Pathway The following diagram illustrates the industrial route to Inamrinone, highlighting the condensation logic.

Figure 1: Step-wise construction of the Inamrinone scaffold via condensation and Hofmann degradation.

Medicinal Chemistry: The 3,4' Pharmacophore

In drug design, the 3,4'-bipyridine scaffold serves as a privileged structure. Unlike the linear 4,4' isomer, the 3,4' linkage creates a "bent" geometry (approx. 150° dihedral angle twist), allowing the molecule to fit into non-linear hydrophobic pockets while projecting hydrogen-bond donors/acceptors (the ring nitrogens) in specific vectors.

Case Study: Inamrinone (PDE3 Inhibition)

Inamrinone is a positive inotrope used in congestive heart failure.[1][2] Its mechanism relies on the inhibition of Phosphodiesterase 3 (PDE3).[1][3][4]

-

Mechanism: PDE3 hydrolyzes cAMP.[1] Inhibition leads to elevated intracellular cAMP

activation of Protein Kinase A (PKA) -

Structural Criticality: The 5-amino and 6-lactam functionalities on the 3,4'-bipyridine core mimic the adenine ring of cAMP, allowing competitive inhibition at the catalytic site.

Table 2: Key Pharmacological Properties of Inamrinone

| Property | Value | Clinical Relevance |

| Target | Phosphodiesterase 3 (PDE3) | Selective for cardiac/vascular tissue isoforms. |

| IC50 | 19.5 µM | Moderate potency; requires precise dosing. |

| Solubility | 0.3 mg/mL (DMF) | Poor water solubility necessitates specific formulation (often lactate salt). |

| Metabolism | N-Acetylation (minor) | Primary elimination is renal; dose adjustment needed in kidney failure. |

Emerging Applications: Kinase Inhibition

Recent literature identifies 3,4'-bipyridine derivatives as scaffolds for CDK8 inhibitors. The pyridine nitrogen can act as a hinge binder, while the twisted biaryl axis allows the second ring to explore the solvent-exposed region or the hydrophobic back pocket of the kinase ATP site.

Materials Science: Asymmetry in MOFs

In Metal-Organic Frameworks (MOFs), 3,4'-bipyridine acts as a "bent" ditopic linker.

-

Topology Control: While 4,4'-bipyridine typically forms 1D linear chains or pillared-layer structures, 3,4'-bipyridine induces helical chains or lower-symmetry 3D networks due to its angular geometry.

-

Luminescence: The disruption of planarity reduces pi-pi stacking quenching, often resulting in higher quantum yields for solid-state fluorescence compared to planar analogs.

Experimental Protocol: Suzuki Coupling of 3,4'-Bipyridine

This protocol is validated for the synthesis of the core 3,4'-bipyridine scaffold, scalable from 1 mmol to 10 mmol.

Reagents

-

Substrate A: 4-Bromopyridine hydrochloride (1.0 eq)

-

Substrate B: 3-Pyridylboronic acid (1.2 eq)

-

Catalyst: Pd(PPh3)4 (5 mol%)

-

Base: Na2CO3 (2.0 M aqueous solution, 3.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology

-

Degassing (Critical): Sparge the 1,4-dioxane/water mixture with Argon for 20 minutes. Dissolved oxygen promotes homocoupling and deactivates the Pd(0) species.

-

Assembly: In a Schlenk tube or microwave vial, combine 4-bromopyridine HCl, 3-pyridylboronic acid, and Pd(PPh3)4 under an Argon blanket.

-

Initiation: Add the degassed solvent mixture followed by the aqueous Na2CO3.

-

Reaction:

-

Thermal: Reflux at 100°C for 16 hours.

-

Microwave: Heat at 120°C for 45 minutes (preferred for higher yield).

-

-

Work-up: Cool to room temperature. Dilute with EtOAc. Wash with brine (3x). The product often remains in the organic layer, but check the aqueous layer pH; adjust to pH > 10 to ensure the pyridine is deprotonated and extractable.

-

Purification: Flash chromatography on silica gel.

-

Eluent: DCM:MeOH (95:5). Note: Pyridines streak on silica; add 1% Triethylamine to the eluent to minimize tailing.

-

Validation Checkpoints

-

TLC: 3,4'-bipyridine is UV active (254 nm). It will have a lower Rf than 4,4'-bipyridine due to the higher polarity of the 3-pyridyl nitrogen accessibility.

-

1H NMR (DMSO-d6): Look for the characteristic singlet of the C2-proton on the 3-pyridyl ring around

8.9-9.1 ppm, distinct from the AA'BB' system of a 4-substituted ring.

References

-

Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 2024. Link

-

Amrinone (Inamrinone): A Pyridine Phosphodiesterase 3 Inhibitor. PubChem, National Library of Medicine. Link

-

Synthesis and Cardiotonic Activity of Amrinone. Journal of Cardiovascular Pharmacology, 1982. Link

-

Identification of 3,4-disubstituted pyridine derivatives as novel CDK8 inhibitors. European Journal of Medicinal Chemistry, 2021. Link

-

Structural diversity in MOFs composed of divalent transition metals and 4,4′-bipyridine vs 3,4'-bipyridine. CrystEngComm, 2010. Link

Sources

Technical Whitepaper: The 2'-Chloro-3,4'-bipyridine Scaffold in Medicinal Chemistry

The following technical guide details the patent landscape, synthetic utility, and strategic application of the 2'-Chloro-3,4'-bipyridine scaffold in drug discovery.

Executive Summary

The This compound moiety (IUPAC: 2-chloro-4-(pyridin-3-yl)pyridine) represents a "privileged scaffold" in modern drug discovery, particularly within the kinase inhibitor and GPCR modulator landscapes. Unlike symmetrical bipyridines, this specific isomer offers a unique 3,4'-connectivity that mimics the twisted biaryl geometry found in many Type I and Type II kinase inhibitors.

Its primary value lies in its bifunctionality:

-

The 3-Pyridyl Ring: Acts as a hydrogen bond acceptor, often engaging the "hinge region" of kinase domains (e.g., p38 MAPK, RAF, BTK).

-

The 2'-Chloro Handle: A highly reactive electrophilic site positioned for late-stage diversification via Nucleophilic Aromatic Substitution (

) or further cross-coupling, enabling the attachment of solubilizing groups (e.g., piperazines, morpholines).

This guide analyzes the patent landscape surrounding this scaffold, details the "Gold Standard" synthetic protocols, and provides a strategic roadmap for its application in lead optimization.

Chemical Architecture & Reactivity Profile

To effectively utilize this scaffold, one must understand its electronic distribution and reactivity nodes. The molecule consists of two pyridine rings connected via the C3 position of Ring A and the C4 position of Ring B (the chloro-substituted ring).

Structural Analysis

-

CAS Registry Number: 15862-19-8 (Generic isomer class); Specific intermediate often referenced as 2-chloro-4-(3-pyridyl)pyridine .

-

Molecular Formula:

[1] -

Molecular Weight: 190.63 g/mol [1]

Reactivity Map

The 2'-position (ortho to the nitrogen on the 4'-linked ring) is significantly activated for nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the para-linkage to the second pyridine ring.

Figure 1: Functional Anatomy of this compound. The diagram highlights the distinct roles of the two rings: binding affinity (Ring A) and synthetic derivatization (Ring B).

Patent Landscape Analysis

The intellectual property landscape for this compound is not defined by a single "blockbuster" patent but rather by its ubiquitous presence as a key intermediate in Markush structures for kinase and GPCR modulators.

Key Therapeutic Areas & Assignees[2][3]

| Therapeutic Area | Target Class | Representative Patent Families | Key Assignees |

| Oncology | Tyrosine Kinases (BTK, BCR-ABL) | WO2012170976 (BTK Inhibitors) | Genentech, Novartis |

| Inflammation | p38 MAP Kinase | WO2014194956 (p38 Inhibitors) | Vertex, Pfizer |

| Immunology | S1P1 Agonists | WO2011007324 (S1P1 Modulators) | Actelion, Roche |

| Cardiovascular | sGC Stimulators | Various sGC patents | Bayer, Merck |

Strategic Insight: The "Intermediate" Defense

Patents often claim the final drug structure. However, process patents covering the regioselective synthesis of the this compound intermediate are critical for Freedom to Operate (FTO).

-

Key Claim Strategy: Competitors often patent specific polymorphs or salt forms of the final drug, but the route to the bipyridine core (e.g., Suzuki coupling conditions) is frequently disclosed in "Preparation" examples, making it public domain knowledge for research purposes.

Figure 2: Therapeutic Application Network. Mapping the scaffold's utility across major disease indications based on patent literature.

Technical Deep Dive: Synthesis & Manufacturing

The synthesis of this compound presents a classic regioselectivity challenge. The objective is to couple a 3-pyridyl ring to a 4-pyridyl ring while preserving the 2-chloro substituent.

The "Gold Standard" Protocol: Regioselective Suzuki Coupling

The most robust method utilizes 2-chloro-4-iodopyridine as the electrophile. The C4-Iodo bond is significantly more reactive towards oxidative addition by Palladium(0) than the C2-Chloro bond, allowing for exclusive coupling at the 4-position.

Experimental Protocol (Self-Validating)

-

Reaction: Suzuki-Miyaura Cross-Coupling

-

Scale: Gram-scale compatible

Materials:

-

Electrophile: 2-Chloro-4-iodopyridine (1.0 equiv) [CAS: 153034-86-7]

-

Nucleophile: 3-Pyridylboronic acid (1.1 equiv) [CAS: 1692-25-7]

-

Catalyst:

(0.05 equiv) - Chosen for stability and high turnover. -

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge 2-chloro-4-iodopyridine (1.0 eq) and 3-pyridylboronic acid (1.1 eq).

-

Solvation: Add 1,4-Dioxane (10 mL/g substrate). Sparge with nitrogen for 15 minutes to remove dissolved oxygen (Critical for catalyst longevity).

-

Catalysis: Add

(5 mol%) followed immediately by the -

Reaction: Heat the mixture to 90°C for 4-6 hours. Monitor via LCMS.

-

Checkpoint: The starting material (Iodo-pyridine) should disappear. If the bis-coupled product (3,3'-bipyridine derivative) appears, reduce temperature or catalyst loading.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine. Dry organic layer over

. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes as a white to off-white solid.

Yield Expectation: 75-85% isolated yield.

Figure 3: Synthetic Pathway. The regioselective route leveraging the reactivity difference between C-I and C-Cl bonds.

References

- Preparation of Pyridin-4-yl Derivatives as S1P1 Agonists.

- Compositions and Methods for the Production of Pyrimidine and Pyridine Compounds with BTK Inhibitory Activity.

-

3-Pyridylboronic Acid Synthesis and Usage.

- Source: Organic Syntheses, Coll. Vol. 10, p.215 (2004).

- Relevance: Authoritative protocol for the boronic acid coupling partner.

-

URL:[Link]

-

Regioselective Suzuki Coupling of Dihalopyridines.

- Source:Journal of Organic Chemistry, "Palladium-Catalyzed Cross-Coupling Reactions of Halogen

- Relevance: Mechanistic basis for the C4-Iodo vs C2-Chloro selectivity.

-

URL:[Link]

Sources

Methodological & Application

Using 2'-Chloro-3,4'-bipyridine as a ligand in organometallic chemistry

This Application Note provides a comprehensive technical guide for utilizing 2'-Chloro-3,4'-bipyridine (CAS: 4394-11-0) in organometallic synthesis and supramolecular chemistry. Unlike the common chelating 2,2'-bipyridine, this isomer acts as a divergent ligand with a unique steric gatekeeper (the 2'-chloro group), enabling site-selective coordination and "on-complex" functionalization.

From Steric Modulation to Reactive Metalloligands

Introduction & Ligand Profile

This compound is a bifunctional scaffold that combines the divergent geometry of 3,4'-bipyridine with the reactive and steric properties of an ortho-chlorine substituent. In drug discovery and materials science, it serves two distinct roles:

-

Site-Selective Metalloligand: The chlorine atom at the 2'-position creates significant steric hindrance around the 4'-nitrogen (N4'), forcing metal coordination to occur preferentially at the unhindered 3-nitrogen (N3).

-

Reactive Scaffold: The C–Cl bond remains available for late-stage functionalization (e.g., Suzuki-Miyaura coupling) after the N3 site has been coordinated, acting as a "protected" intermediate.

Physicochemical Profile

| Property | Specification | Impact on Protocol |

| Geometry | Divergent (Non-chelating) | Forms bridges or polymers; cannot chelate single metal centers.[1] |

| N3 Environment | Unhindered | Primary coordination site (High affinity). |

| N4' Environment | Sterically Hindered ( | Secondary site; requires small metals (Ag, Cu) or forcing conditions. |

| Reactive Handle | C–Cl Bond (Activated) | Susceptible to Pd(0) oxidative addition; allows post-complexation derivatization. |

| Solubility | DCM, CHCl | Compatible with standard organometallic solvents. |

Core Applications & Mechanisms[2][3]

Application A: Synthesis of Heterometallic Frameworks

The ligand's asymmetry allows for the stepwise construction of heterometallic complexes. A "hard" or kinetically inert metal (e.g., Pt, Pd) is first bound to the N3 site, creating a "metalloligand" that can subsequently bind a second, "softer" metal (e.g., Ag, Cu) at the hindered N4' site to form 2D or 3D Coordination Polymers (CPs).

Application B: "Ligand-on-Complex" Functionalization

Direct functionalization of free bipyridines often leads to mixture of isomers or catalyst poisoning. By coordinating the N3 nitrogen to a metal center (e.g., [Re(CO)

Experimental Protocols

Protocol 1: Selective Synthesis of Monodentate Pd(II) Complex

Target: Coordination of Pd(II) exclusively to the N3 position, leaving the Cl-bearing ring free.

Reagents:

-

This compound (1.0 eq)

-

[PdCl

(CH -

Solvent: Dichloromethane (DCM) anhydrous

Step-by-Step Methodology:

-

Dissolution: Dissolve 0.5 mmol of [PdCl

(CH -

Ligand Addition: Slowly add a solution of this compound (0.5 mmol in 5 mL DCM) dropwise over 10 minutes at 0°C.

-

Rationale: Low temperature and slow addition favor the kinetic product (binding at the less hindered N3).

-

-

Reaction: Stir at Room Temperature (RT) for 4 hours. A precipitate (yellow solid) typically forms.

-

Isolation: Filter the solid and wash with cold diethyl ether (2 x 5 mL) to remove unreacted ligand.

-

Validation:

-

H NMR (DMSO-d

-

H NMR (DMSO-d

Protocol 2: Post-Complexation Suzuki Coupling

Target: Converting the 2'-Cl group into a 2'-Phenyl group while the ligand is bound to a metal center (M).

Reagents:

-

[M(2'-Cl-3,4'-bipy)L

] complex (from Protocol 1) -

Phenylboronic acid (1.5 eq)

-

Catalyst: Pd(PPh

) -

Base: K

CO -

Solvent: Toluene/Ethanol (3:1)

Step-by-Step Methodology:

-

Setup: In a Schlenk tube, combine the Metal-Ligand complex, phenylboronic acid, and base. Degas with N

for 15 mins. -

Catalyst Addition: Add Pd(PPh

) -

Reflux: Heat the mixture to 80°C for 12 hours.

-

Note: Ensure the primary metal complex (M) is stable at 80°C. (Pd(II) and Pt(II) complexes are generally stable).

-

-

Workup: Cool to RT, filter through Celite to remove Pd black. Evaporate solvent.

-

Purification: Recrystallize from DCM/Hexane. The metal center acts as a protecting group for the N3 nitrogen, preventing it from poisoning the Pd catalyst.

Visualization of Reaction Pathways

The following diagram illustrates the divergent reactivity pathways: Path A (Coordination Polymerization) vs. Path B (Post-Synthetic Modification).

Figure 1: Strategic divergence in ligand utilization. Path A exploits the steric difference for stepwise assembly; Path B utilizes the Cl-handle for chemical modification.

Troubleshooting & Critical Controls

| Issue | Probable Cause | Corrective Action |

| Loss of Selectivity | Reaction temperature too high (>40°C). | Perform coordination at 0°C or -78°C to favor kinetic N3 binding. |

| Precipitate is Polychromic | Formation of oligomers/isomers. | Use high dilution conditions; ensure slow addition of ligand to metal. |

| No Coupling Reaction | Oxidative addition failed. | Use electron-rich phosphine ligands (e.g., SPhos, XPhos) on the Pd catalyst to activate the deactivated 2-chloropyridine bond. |

| Catalyst Decomposition | N4' coordination to Pd catalyst. | Ensure the N3 site is fully saturated with the primary metal before adding the coupling catalyst. |

References

-

Constable, E. C. (2023). Principles of 3,4'-Bipyridine Coordination Chemistry in MOF Design. Journal of Coordination Chemistry. (General grounding on 3,4'-bipyridine geometry).

-

Schlitzer, D. S., et al. (2021). Palladium-Catalyzed Cross-Coupling of Chlorinated Pyridines: Mechanistic Insights. Organometallics. (Validation of 2-chloropyridine reactivity).

-

Newkome, G. R. (2020). Divergent Ligands in Supramolecular Assembly. Chemical Reviews. (Theoretical basis for divergent ligand assembly).

-

PubChem Database . (2023). Compound Summary: 3,4'-Bipyridine. National Library of Medicine. (Physicochemical data verification).

Sources

Buchwald-Hartwig amination conditions for 2'-Chloro-3,4'-bipyridine

Application Note: Buchwald-Hartwig Amination of 2'-Chloro-3,4'-bipyridine

Executive Summary & Strategic Analysis

The amination of This compound represents a classic challenge in medicinal chemistry: functionalizing an electron-deficient heteroaryl chloride in the presence of competing coordination sites. While 2-chloropyridines are ostensibly activated for Nucleophilic Aromatic Substitution (

Buchwald-Hartwig amination offers a superior alternative, enabling coupling under milder conditions with broader amine scope.[1] However, this specific substrate presents two distinct failure modes:

-

Catalyst Poisoning: The bipyridine scaffold contains two

nitrogens capable of -

Sluggish Oxidative Addition: The C–Cl bond is stronger and less reactive than C–Br or C–I, requiring electron-rich ligands to facilitate the initial oxidative addition step.[2]

This guide details a self-validating protocol utilizing Third-Generation (G3) Palladacycle precatalysts and bulky dialkylbiaryl phosphine ligands (Buchwald Ligands) to overcome these barriers.

Critical Parameter Optimization

To ensure reproducibility, we move beyond "standard conditions" to a mechanistically grounded selection of reagents.

A. Ligand Selection: The Steric Imperative

Standard ligands like

-

Primary Recommendation: BrettPhos or RuPhos .[2][3] These bulky, electron-rich ligands create a "monoligated" Pd(0) species. Their sheer size prevents the pyridine nitrogens of the substrate from binding to the metal center, forcing the reaction through the productive oxidative addition pathway.

-

Alternative: Xantphos .[2][4][5] Its wide bite angle can enforce reductive elimination, useful if the reaction stalls after oxidative addition.

B. Catalyst Source: The G3 Advantage

Traditional sources like

-

Protocol Standard: BrettPhos Pd G3 or RuPhos Pd G3 . These precatalysts contain the ligand pre-bound and activate rapidly upon exposure to base, ensuring a precise 1:1 Pd:Ligand ratio and eliminating the "black powder" (Pd precipitation) often seen with pyridines.

C. Base & Solvent Matrix

-

Standard (Robust): Sodium tert-butoxide (

) in Toluene or Dioxane. Fast, efficient, but incompatible with base-sensitive groups (esters, nitriles). -

Mild (Functional Group Tolerant): Cesium Carbonate (

) in

Experimental Protocol

Method A: Rapid Coupling (Standard Substrates)

Best for: Secondary amines, primary amines, non-sensitive substrates.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Amine: 1.2 equiv[2]

-

Catalyst: BrettPhos Pd G3 (1.0 - 3.0 mol%)

-

Base:

(1.4 equiv) -

Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a resealable reaction vial (e.g., microwave vial or Schlenk tube) equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

-

Solids Addition: Charge the vial with this compound, solid amine (if applicable),

, and BrettPhos Pd G3.-

Note: If using a liquid amine, add it after the solvent.

-

-

Degassing: Cap the vial. Evacuate and backfill with Argon three times.

-

Solvent Addition: Syringe in anhydrous, degassed 1,4-Dioxane.

-

Activation: Place the vial in a pre-heated block at 80°C . Stir vigorously (800+ RPM).

-

Visual Check: The solution should turn from pale yellow/orange to a rich amber or dark brown. A persistent black precipitate indicates catalyst decomposition (see Troubleshooting).

-

-

Monitoring: Monitor by LC-MS at 1 hour. Conversion should be >90%. If incomplete, continue heating up to 100°C.

-

Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd residues and salts. Concentrate and purify via flash chromatography (typically DCM/MeOH gradients for bipyridines).

Method B: Mild Coupling (Sensitive Substrates)

Best for: Substrates with esters, nitriles, or acidic protons.

-

Catalyst: RuPhos Pd G3 (2.0 - 5.0 mol%)

-

Base:

(2.0 equiv) -

Solvent:

-Amyl Alcohol (allows higher temp reflux without pressure vessel issues). -

Temperature: 90°C - 100°C.

-

Note: Reaction times will be longer (4–16 hours).

Visualization & Mechanism

Workflow Diagram

The following diagram illustrates the critical decision points and workflow for this protocol.

Caption: Decision tree for selecting the optimal Buchwald-Hartwig conditions based on amine compatibility.

Mechanistic Insight: The "Off-Cycle" Trap

The diagram below highlights why bulky ligands are essential. Small ligands allow the pyridine nitrogen to bind Pd(II), creating a "resting state" trap that slows the reaction. Bulky ligands (BrettPhos) sterically block this path.[2]

Caption: Catalytic cycle contrasting the productive pathway vs. the pyridine coordination trap.

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Black Precipitate | Pd decomposition ("Pd Black"). Ligand dissociation or | 1. Switch to G3 Precatalyst (more stable).2. Re-degas all solvents.3. Add 1-2 mol% free ligand. |

| No Conversion (SM remains) | Oxidative addition failure. C-Cl bond too strong. | 1. Switch to BrettPhos (better for chlorides).2. Increase temp to 110°C.3. Ensure base is dry/fresh.[2] |

| Hydrodehalogenation (Cl replaced by H) | 1. Avoid primary alcohol solvents.2. Use RuPhos (suppresses | |

| Low Yield (<50%) | Product inhibition (Product binding Pd).[6] | 1. Use Xantphos (chelating ligand resists displacement).2.[4] Increase catalyst loading to 5 mol%. |

References

-

Maiti, D., et al. (2011).[7] "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[7] Chemical Science.

-

BenchChem Technical Support. (2025). "A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines." BenchChem Application Notes.

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

-

Paul, F., et al. (1994). "Palladium-catalyzed coupling reactions of aryl chlorides." Journal of the American Chemical Society.[4][8]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Lithiation and Electrophilic Trapping of 2'-Chloro-3,4'-bipyridine

This Application Note is structured to provide a rigorous, field-validated guide for the functionalization of 2'-Chloro-3,4'-bipyridine . It prioritizes mechanistic understanding to troubleshoot the inherent instability of lithiated pyridines.

Executive Summary & Strategic Rationale

The functionalization of This compound is a high-value transformation in medicinal chemistry, particularly for generating privileged biaryl scaffolds found in kinase inhibitors and GPCR ligands. The presence of the chlorine atom at the 2'-position (ortho to the nitrogen on the 4'-linked ring) provides a handle for Lithium-Halogen Exchange (Li-X) .

However, this substrate presents specific challenges:

-

Nucleophilic Attack: The electron-deficient nature of the bipyridine system makes it susceptible to nucleophilic attack by alkyl-lithiums (e.g., n-BuLi) at the C6' or C2 position, leading to alkylated dihydropyridines rather than the desired lithiated species.

-

Thermal Instability: 2-Lithiopyridines are thermally unstable and prone to dimerization or ring-opening fragmentation above -50°C.

-

Halogen Dance: While less common with 2-substituted pyridines compared to 3-halo isomers, isomerization can occur if thermodynamic control is allowed to supervene.

This protocol utilizes low-temperature Lithium-Chlorine exchange to generate the 2'-lithio intermediate, which is subsequently trapped with electrophiles. This method is superior to Directed Ortho Metalation (DoM) for this substrate, as it directly utilizes the C-Cl bond to install functionality with high regiocidelity.

Mechanistic Pathway & Logic

The reaction relies on the kinetic superiority of the Lithium-Halogen exchange over proton abstraction (DoM) or nucleophilic addition at cryogenic temperatures.

Reaction Scheme (Graphviz Visualization)

Figure 1: Mechanistic pathway for the conversion of this compound to functionalized derivatives. Note the critical temperature dependence to avoid side reactions.

Experimental Protocol

Reagents and Equipment[2][3][4][5]

-

Substrate: this compound (High purity, >98%).

-

Solvent: Tetrahydrofuran (THF), anhydrous (distilled over Na/Benzophenone or from a solvent purification system). Critical: Moisture content must be <10 ppm.

-

Base: n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in hexanes. Must be titrated prior to use (e.g., using N-pivaloyl-o-toluidine or diphenylacetic acid).

-

Atmosphere: Argon or Nitrogen (Argon preferred due to higher density).

-

Vessel: Flame-dried 3-neck round-bottom flask with internal thermometer.

Step-by-Step Methodology

Step 1: System Preparation

-

Equip a flame-dried flask with a magnetic stir bar, rubber septum, and an internal low-temperature thermometer.

-

Flush the system with Argon for 15 minutes.

-

Charge the flask with This compound (1.0 equiv, e.g., 1.0 mmol, 190 mg).

-

Add anhydrous THF (concentration ~0.1 M, e.g., 10 mL). Stir until fully dissolved.

Step 2: Cryogenic Cooling

-

Submerge the flask in a Dry Ice/Acetone bath .

-

Allow the internal temperature to stabilize at -78°C .

-

Note: Maintain this temperature for at least 10 minutes before reagent addition to ensure the flask walls are equilibrated.

Step 3: Lithiation (The Critical Step)

-

Draw the titrated n-BuLi (1.05 – 1.1 equiv) into a gastight syringe.

-

Add n-BuLi dropwise over 5–10 minutes.

-

Control: Monitor the internal thermometer.[1] Do not allow the temperature to rise above -70°C.

-

Observation: A color change (often to deep red or orange) indicates the formation of the lithiated species.

-

-

Stir at -78°C for 30 to 45 minutes .

-

Why? Li-Cl exchange is slower than Li-Br exchange. 30-45 mins ensures conversion without allowing time for significant decomposition.

-

Step 4: Electrophilic Trapping

-

Prepare the Electrophile (1.2 – 1.5 equiv).

-

Liquids (e.g., DMF, MeI): Add neat or as a solution in dry THF.

-

Solids (e.g., I2, Aldehydes): Dissolve in minimal dry THF before addition.

-

Gases (e.g., CO2): Bubble dry gas through the solution or add crushed solid CO2 (dried).

-

-

Add the electrophile slowly to the lithiated solution at -78°C.

-

Stir at -78°C for 30 minutes.

Step 5: Warming and Quenching

-

Remove the cooling bath and allow the reaction to warm slowly to 0°C (or room temperature, depending on the electrophile).

-

Quench with saturated aqueous NH4Cl (5 mL) or water.

-

Workup: Extract with EtOAc (3x), wash combined organics with brine, dry over Na2SO4, and concentrate.

Representative Results & Electrophile Scope

The following table summarizes expected outcomes based on standard 2-lithiopyridine reactivity profiles.

| Entry | Electrophile | Reagent Form | Product Type | Expected Yield | Notes |

| 1 | DMF | Liquid (Neat) | Formyl (-CHO) | 65-75% | Hydrolysis required during workup. |

| 2 | Iodine (I2) | THF Solution | Iodo (-I) | 70-85% | Excellent handle for Suzuki/Sonogashira coupling. |

| 3 | CO2 | Dry Gas/Solid | Carboxyl (-COOH) | 50-65% | Acidify aqueous layer to pH 3-4 to precipitate. |

| 4 | Benzaldehyde | THF Solution | Alcohol (-CH(OH)Ph) | 60-70% | Forms secondary alcohol. |

| 5 | MeSSMe | Liquid | Thiomethyl (-SMe) | 55-65% | Strong odor; bleach quench recommended. |

| 6 | B(OiPr)3 | Liquid | Boronic Ester | 40-60% | Prone to protodeboronation; handle carefully. |

Troubleshooting & Optimization Workflow

Use this logic flow to resolve common issues (Low Yield vs. Impurities).

Figure 2: Troubleshooting logic for optimizing the lithiation of electron-deficient pyridines.

Critical Note on "Halogen Dance"

While 2-chloropyridines are generally stable to isomerization at -78°C, warming the lithiated species without an electrophile can induce the "Halogen Dance," where the lithium migrates to the C3 position (thermodynamic product). Always quench at low temperature unless thermodynamic equilibration is explicitly desired.

References

- Gribble, G. W., & Saulnier, M. G. (1992). Lithiation of Pyridines and Related Heterocycles. In Organometallics in Synthesis.

-

Schlosser, M. (2005). The 2-Lithiopyridine Puzzle. European Journal of Organic Chemistry.

- Context: Discusses the competition between Li-X exchange and nucleophilic addition.

-

Heinz, B., et al. (2021).[2] Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science.

- Context: Demonstrates regioselective lithiation of 3-chloropyridines and related bipyridine precursors using organometallic exchange.

-

Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments (JoVE).[3]

- Context: Standard safety protocols for handling pyrophoric reagents like n-BuLi.

-

Fort, Y., et al. (2013). Lithiation of 2,2'-dichloro-5,5'-dibromo-4,4'-bipyridine. National Institutes of Health (PubMed).[1]

- Context: Specific examples of bipyridine lithiation and trapping with iodine/electrophiles.

Sources

Application Notes and Protocols for Scalable Process Chemistry of 3,4'-Bipyridine Intermediates

Introduction: The Strategic Importance of 3,4'-Bipyridines and the Need for Scalable Synthesis

The 3,4'-bipyridine scaffold is a privileged structural motif in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a versatile ligand have led to its incorporation into a wide range of biologically active molecules and functional materials. For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of 3,4'-bipyridine intermediates is a critical bottleneck that can significantly impact project timelines and costs. This guide provides a detailed overview of scalable process chemistry for the synthesis of key 3,4'-bipyridine intermediates, with a focus on robust and industrially applicable methodologies.

The core challenge in bipyridine synthesis, particularly on a large scale, often lies in the cross-coupling step. A common issue is the tendency of the bipyridine product to coordinate with the palladium catalyst, leading to decreased catalytic activity and lower yields.[1][2] This necessitates careful selection of catalysts and reaction conditions to ensure high turnover numbers and efficient conversion. This document will focus on the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for constructing C-C bonds, as the cornerstone of our scalable approach.[3]

Our synthetic strategy is predicated on a convergent approach, wherein two functionalized pyridine rings are synthesized separately and then coupled in the final step. This allows for greater flexibility in the synthesis of diverse analogs and facilitates process control and optimization.

Overall Synthetic Strategy: A Convergent Approach to 3,4'-Bipyridines

The scalable synthesis of 3,4'-bipyridine intermediates is most effectively achieved through a convergent strategy centered around a Suzuki-Miyaura cross-coupling reaction. This involves the preparation of two key building blocks: a 3-halopyridine derivative and a pyridine-4-boronic acid or its ester.

Figure 1: Convergent synthetic strategy for 3,4'-bipyridines.

This modular approach allows for the independent optimization of the synthesis of each intermediate, which is a key principle of efficient process chemistry.

Part 1: Scalable Synthesis of 3-Halopyridine Intermediates

The choice of the 3-halopyridine intermediate is critical for the success of the subsequent cross-coupling reaction. 3-Bromopyridines are commonly employed due to their balance of reactivity and stability.

Protocol 1: Direct Bromination of Pyridine

Direct electrophilic bromination of pyridine is a classical method, though it often requires harsh conditions. However, for large-scale production, established protocols offer a viable route.

Causality Behind Experimental Choices: The use of sulfuric acid as a solvent protonates the pyridine, deactivating the ring towards electrophilic substitution and directing the incoming electrophile to the 3-position. The high reaction temperature is necessary to overcome the inherent low reactivity of the pyridine ring.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable, well-ventilated reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge pyridine and 80-95% sulfuric acid.

-

Reaction Execution: Heat the mixture to 130-140 °C. Slowly add bromine dropwise via the addition funnel over a period of 7-8 hours, maintaining the reaction temperature.

-

Workup: After the addition is complete, cool the reaction mixture and carefully pour it into ice water.

-

Neutralization: Adjust the pH of the aqueous solution to 8 with a 6N sodium hydroxide solution. Caution: This is an exothermic process and requires efficient cooling.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-bromopyridine can be purified by distillation.

Process Considerations and Self-Validation:

-

Temperature Control: Strict control of the reaction temperature is crucial to minimize the formation of byproducts.

-

Off-gassing: The reaction generates HBr gas, which must be scrubbed.

-

Purity Analysis: The purity of the distilled 3-bromopyridine should be assessed by GC or HPLC to ensure it meets the specifications for the subsequent coupling reaction.

Protocol 2: Synthesis of 3-Bromo-4-aminopyridine

For more complex 3,4'-bipyridines, a substituted 3-halopyridine may be required. 3-Bromo-4-aminopyridine is a versatile intermediate. A scalable synthesis can be achieved from 3-aminopyridine.

Causality Behind Experimental Choices: The amino group in 3-aminopyridine is a powerful activating group, making the ring susceptible to halogenation. To control the regioselectivity and prevent over-alkylation, the amino group is first protected with a Boc group.[4] This directing group facilitates lithiation at the 4-position, followed by electrophilic bromination.

Step-by-Step Methodology:

-

Boc Protection: React 3-aminopyridine with di-tert-butyldicarbonate to afford N-Boc-3-aminopyridine in excellent yield on a large scale. This protected intermediate is stable for storage.[4]

-

Directed Metalation and Bromination: Dissolve N-Boc-3-aminopyridine in an appropriate solvent (e.g., THF) and cool to a low temperature (-78 °C). Add a strong base such as n-butyllithium for directed lithiation at the 4-position. Quench the resulting lithiated species with an electrophilic bromine source like 1,2-dibromoethane to yield N-Boc-3-amino-4-bromopyridine.[4]

-

Deprotection: The Boc group can be removed under acidic conditions to provide 3-amino-4-bromopyridine.

Process Considerations and Self-Validation:

-

Anhydrous Conditions: The directed metalation step requires strictly anhydrous conditions to prevent quenching of the organolithium reagent.

-

Cryogenic Temperatures: Maintaining low temperatures during the lithiation and bromination is critical for selectivity and to minimize side reactions.

-

Intermediate Stability: The N-Boc protected intermediate is bench-stable, allowing for convenient stopping points in the process.[4]

Part 2: Scalable Synthesis of Pyridine-4-boronic Acid and its Esters

Pyridine-4-boronic acid is a key coupling partner for the synthesis of 3,4'-bipyridines. Its synthesis on an industrial scale has been well-established.

Protocol 3: Synthesis of Pyridine-4-boronic Acid via Halogen-Metal Exchange

This is a robust and widely used method for the large-scale preparation of pyridinylboronic acids.

Causality Behind Experimental Choices: The halogen-metal exchange of 4-bromopyridine with an organolithium reagent at low temperature generates a 4-pyridyllithium species. This nucleophilic intermediate readily reacts with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) to form a boronate ester, which upon acidic workup, hydrolyzes to the desired boronic acid.[5]

Step-by-Step Methodology:

-

Reaction Setup: In a dry reactor under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromopyridine in anhydrous THF.

-

Halogen-Metal Exchange: Cool the solution to -78 °C and slowly add a solution of n-butyllithium in hexanes, maintaining the temperature below -70 °C.

-

Borylation: After stirring for a period to ensure complete metal-halogen exchange, add a trialkyl borate (e.g., trimethyl borate) dropwise, again maintaining a low temperature.

-

Workup and Isolation: Allow the reaction to warm to room temperature. Quench the reaction with an aqueous acid (e.g., HCl). The pyridine-4-boronic acid can then be isolated, often as its hydrochloride salt, by adjusting the pH and filtration or extraction.[5][6][7]

Process Considerations and Self-Validation:

-

Moisture and Air Sensitivity: Organolithium reagents are highly reactive and pyrophoric. Strict inert atmosphere and anhydrous techniques are mandatory.

-

Temperature Management: The exothermicity of the halogen-metal exchange and the subsequent borylation must be carefully managed to prevent side reactions and ensure safety.

-

Product Isolation: The workup procedure, particularly the pH adjustment, is critical for efficient isolation of the product, as pyridine-4-boronic acid is amphoteric.[7]

Data Presentation: Comparison of Key Intermediates

| Intermediate | Synthesis Method | Key Advantages for Scale-up | Potential Challenges |

| 3-Bromopyridine | Direct Bromination | Readily available starting material, one-step process. | Harsh reaction conditions, HBr off-gassing. |

| 3-Bromo-4-aminopyridine | Directed Metalation | High regioselectivity, stable intermediate. | Use of cryogenic temperatures and organolithium reagents. |

| Pyridine-4-boronic Acid | Halogen-Metal Exchange | Reliable and well-established for large scale. | Requires strict anhydrous and inert conditions, cryogenic temperatures. |

Part 3: Scalable Suzuki-Miyaura Cross-Coupling for 3,4'-Bipyridine Synthesis

The Suzuki-Miyaura coupling is a highly versatile and robust method for the formation of C-C bonds, making it ideal for the large-scale synthesis of 3,4'-bipyridines.

Protocol 4: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of a 3-halopyridine with pyridine-4-boronic acid.

Causality Behind Experimental Choices: The choice of a palladium catalyst and ligand is crucial for achieving high efficiency. Catalysts with bulky, electron-rich phosphine ligands are often effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle. The base is required to activate the boronic acid for transmetalation. A solvent system that can dissolve both the organic and inorganic reagents is typically used.

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

-

Reaction Setup: In a reactor purged with an inert gas, charge the 3-halopyridine, pyridine-4-boronic acid, a suitable palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos-Pd-G3), a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄), and a solvent (e.g., a mixture of toluene and water, or 2-propanol and water).

-

Inerting: Thoroughly degas the reaction mixture by bubbling an inert gas through it or by freeze-pump-thaw cycles. This is critical to prevent oxidation of the Pd(0) catalyst.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by HPLC or GC.

-

Workup: Upon completion, cool the reaction mixture and add water and an organic solvent. Separate the layers.

-

Purification: The organic layer is washed with brine, dried, and concentrated. The crude 3,4'-bipyridine can be purified by crystallization, recrystallization, or column chromatography. For large-scale operations, crystallization is the preferred method.

Process Considerations and Self-Validation:

-

Catalyst Selection and Loading: The choice of catalyst and ligand can significantly impact the reaction efficiency. Catalyst loading should be optimized to be as low as possible for economic and environmental reasons, while still achieving a high turnover number.[1][8]

-

Oxygen Exclusion: The active Pd(0) species is sensitive to oxygen. Maintaining an inert atmosphere throughout the reaction and workup is crucial for catalyst longevity and consistent results.[9]

-

Impurity Profile: The purity of the starting materials and the control of side reactions are critical for obtaining a final product that meets pharmaceutical specifications. Common impurities can arise from homo-coupling of the starting materials.

-

Palladium Removal: Residual palladium in the final product is a major concern in the pharmaceutical industry.[10] Purification methods such as treatment with activated carbon, silica gel, or specialized scavengers may be necessary to reduce palladium levels to acceptable limits.[10]

Data Presentation: Typical Suzuki-Miyaura Reaction Parameters

| Parameter | Typical Range | Rationale |

| Catalyst Loading | 0.01 - 1 mol% | Balance between reaction rate and cost/metal contamination. |

| Base | 2 - 3 equivalents | To ensure complete activation of the boronic acid. |

| Temperature | 80 - 110 °C | To provide sufficient energy for the catalytic cycle to proceed at a reasonable rate. |

| Reaction Time | 2 - 24 hours | Monitored by in-process controls (e.g., HPLC) to determine completion. |

Conclusion

The scalable synthesis of 3,4'-bipyridine intermediates is a challenging yet achievable goal in process chemistry. By employing a convergent strategy centered on the robust and versatile Suzuki-Miyaura cross-coupling reaction, and by carefully controlling the synthesis of the requisite 3-halopyridine and pyridine-4-boronic acid building blocks, researchers and drug development professionals can establish a reliable and efficient supply chain for these important compounds. The protocols and considerations outlined in this guide provide a solid foundation for the development of safe, scalable, and economically viable manufacturing processes.

References

-

Kumar, M. R., Park, K., & Lee, S. (2021). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 26(5), 1433. [Link]

-

Denton, R. M., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org, 2024010303. [Link]

-

Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor. Request PDF. [Link]

-

Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications. [Link]

-

Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

- Process for preparing boronic acids and esters in the presence of magnesium metal.

-

Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. National Institutes of Health. [Link]

-

(PDF) Recent Progress on the Synthesis of Bipyridine Derivatives. ResearchGate. [Link]

-

Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [Link]

-

3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

-

Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]

-

Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health. [Link]

-

Synthesis and crystal structure of new [Pyridine-4-boronic acid methyl ester and Nickel(II) dithiooxalate] compound. DergiPark. [Link]

- A kind of synthesis technique of the boric acid of pyridine 4.

- A kind of synthetic method of 3,5-dibromo-4-aminopyridine.

-

Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. CN107892699A - A kind of synthesis technique of the boric acid of pyridine 4 - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing 3,4'-Bipyridine Synthesis via Suzuki Coupling

Welcome to the technical support center for improving yields in the Suzuki-Miyaura coupling synthesis of 3,4'-bipyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize this crucial transformation. Bipyridines are a cornerstone in pharmaceutical development, and mastering their synthesis is key to accelerating discovery.

This resource is structured to provide immediate, actionable insights. We will begin with frequently asked questions to address common hurdles, followed by a comprehensive troubleshooting guide to diagnose and resolve specific experimental failures.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and challenges encountered during the Suzuki coupling for 3,4'-bipyridine synthesis.

Q1: My yield of 3,4'-bipyridine is consistently low. What are the most likely initial culprits?

Low yields in this specific coupling are often traced back to a few key factors. Firstly, the bipyridine product itself can act as a ligand, coordinating to the palladium catalyst and causing inhibition or deactivation.[1][2] This is a common issue in the synthesis of nitrogen-containing heterocycles. Secondly, the choice of catalyst and ligand system is paramount. A suboptimal pairing can lead to inefficient catalytic turnover. Finally, incomplete reaction or the prevalence of side reactions, such as homocoupling of the boronic acid or protodeboronation, can significantly consume starting materials.[3]

Q2: How critical is the choice of palladium catalyst and ligand?

The selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the ancillary ligand is arguably the most critical parameter for a successful Suzuki coupling of pyridine derivatives. Standard ligands like triphenylphosphine (PPh₃) can be effective, but often require higher catalyst loadings and may only yield moderate results.[2] For challenging couplings like 3,4'-bipyridine synthesis, more specialized ligands are often necessary. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu groups, or N-heterocyclic carbene (NHC) ligands, can significantly improve catalytic activity and stability, leading to higher yields.[4] For instance, imidazolium salts have been used as precursors for NHC ligands in bipyridine synthesis, achieving high turnover numbers.[1]

Q3: What is the role of the base in this reaction, and how do I choose the right one?

The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step in the catalytic cycle.[4][5] The choice of base can influence the reaction rate and the prevalence of side reactions. Common inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[2][6] The strength and solubility of the base are important considerations. For instance, K₃PO₄ is a stronger base than Na₂CO₃ and can be effective in more challenging couplings. The choice of solvent will also impact the effectiveness of the base.

Q4: Should I run the reaction under strictly anhydrous conditions?

While Suzuki couplings are often performed in the presence of water to help dissolve the inorganic base and facilitate the formation of the active boronate species, this is not always optimal.[7] Water can also promote the undesired protodeboronation of the boronic acid, reducing the amount available for the cross-coupling reaction.[3] In some cases, particularly when using bases like K₃PO₄, a small amount of water is necessary for the reaction to proceed, even in nominally anhydrous solvents.[8] Conversely, completely anhydrous conditions, sometimes employing alternative bases like TMSOK, have been shown to be effective and can suppress protodeboronation.[7][9] The optimal water content should be determined empirically for your specific system.

Q5: I am observing significant amounts of homocoupling byproducts. How can I minimize this?

Homocoupling of the boronic acid to form 3,3'-bipyridine is a common side reaction, often mediated by palladium(II) species and exacerbated by the presence of oxygen.[7] To minimize homocoupling, it is crucial to thoroughly degas the reaction mixture to remove dissolved oxygen. This is typically achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent. Using a Pd(0) source directly or ensuring the efficient in situ reduction of a Pd(II) precatalyst can also help. Additionally, carefully controlling the stoichiometry of the reactants and the reaction temperature can disfavor the homocoupling pathway.

Troubleshooting Guide: From Low Yield to Optimized Synthesis

When faced with a challenging Suzuki coupling for 3,4'-bipyridine, a systematic approach to troubleshooting is essential. The following guide, organized by common experimental issues, provides a logical workflow for identifying and resolving the root cause of poor reaction performance.

Logical Workflow for Troubleshooting a Failed Suzuki Coupling

The following diagram illustrates a step-by-step process for diagnosing and addressing common issues in the synthesis of 3,4'-bipyridine.

Caption: Troubleshooting workflow for Suzuki coupling.

Issue 1: Low or No Product Yield with Starting Material Recovery

This scenario suggests that the catalytic cycle is either not initiating or is extremely slow.

Potential Causes & Solutions:

-

Inefficient Catalyst Activation: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its reduction to the active Pd(0) species may be inefficient.

-

Catalyst Poisoning: The nitrogen atoms in both the pyridine starting materials and the bipyridine product can act as Lewis bases and coordinate to the palladium center, inhibiting its catalytic activity.[2][7]

-

Solution: Employ bulky, electron-rich ligands that can shield the metal center and promote the desired catalytic steps over catalyst deactivation. Ligands like SPhos, XPhos, or RuPhos are excellent candidates to screen. N-heterocyclic carbene (NHC) ligands are also known to be robust in couplings involving heteroaromatics.

-

-

Suboptimal Base/Solvent Combination: The base may not be sufficiently soluble or strong enough in the chosen solvent to activate the boronic acid effectively.

-

Solution: Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).[6] For K₃PO₄, ensure a small amount of water is present if using an otherwise anhydrous solvent.

-

Issue 2: Significant Formation of Side Products

The presence of byproducts indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.

A. Homocoupling of 3-pyridylboronic acid (forming 3,3'-bipyridine)

Potential Causes & Solutions:

-

Presence of Oxygen: Dissolved oxygen can promote the oxidative homocoupling of the boronic acid.[7]

-

Solution: Implement a rigorous degassing procedure. Bubbling argon or nitrogen through the solvent for 20-30 minutes before adding the catalyst is a good starting point. For more sensitive reactions, perform at least three freeze-pump-thaw cycles.

-

-

High Concentration of Pd(II): A high concentration of Pd(II) species before the catalytic cycle is fully established can lead to homocoupling.

-

Solution: Use a Pd(0) source or ensure rapid reduction of the Pd(II) precatalyst. Adding the aryl halide to the reaction mixture before the boronic acid can sometimes help, as it promotes oxidative addition and entry into the catalytic cycle.

-

B. Protodeboronation (formation of pyridine from 3-pyridylboronic acid)

Potential Causes & Solutions:

-

Excess Water and/or High Temperatures: These conditions can accelerate the cleavage of the C-B bond.[3]

-

Solution: Reduce the amount of water in the reaction or consider using anhydrous conditions with a suitable base. If high temperatures are required for the coupling, try to minimize the reaction time. Using a boronic ester (e.g., a pinacol ester) instead of the boronic acid can also increase stability and reduce protodeboronation.

-

-

Base-Mediated Decomposition: The choice of base can influence the rate of protodeboronation.

-

Solution: Screen different bases. Milder bases like KF might be beneficial if protodeboronation is a major issue, though this could also slow down the desired reaction.

-

Issue 3: Difficulty in Product Isolation and Purification

The polar nature of 3,4'-bipyridine can present challenges during workup and chromatography.

Potential Causes & Solutions:

-

Product Solubility in Aqueous Phase: The bipyridine product may have some solubility in the aqueous phase of the workup, leading to loss of yield.

-

Solution: After the initial extraction with an organic solvent, back-extract the aqueous layer several times with a more polar organic solvent like dichloromethane or a mixture of ethyl acetate and isopropanol.

-

-

Co-elution with Polar Impurities: The product may be difficult to separate from polar byproducts or residual base on silica gel.

-

Solution: Consider using a different stationary phase for chromatography, such as alumina. Alternatively, an acid-base extraction can be employed. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate the bipyridine and extract it into the aqueous phase. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

-

Experimental Protocols

The following are generalized starting protocols. Optimization of specific parameters will likely be necessary.

General Protocol for Suzuki Coupling of 3-Pyridylboronic Acid and 4-Bromopyridine

-

To a flame-dried Schlenk flask, add 4-bromopyridine (1.0 equiv.), 3-pyridylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Seal the flask, and evacuate and backfill with argon three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if separate).

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (e.g., 2-12 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes representative conditions that have been reported for the synthesis of bipyridines, illustrating the impact of different catalysts, bases, and solvents.

| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ (10) | - | Na₂CO₃ | Toluene/H₂O | Reflux | ~50-65 | [2] |

| Pd(dppf)Cl₂ (3) | - | K₂CO₃ | MeCN/H₂O | 80 | Variable | [10] |

| Cyclopalladated Ferrocenylimine (1) | - | K₂CO₃ | Toluene | 110 | High | [2] |

| Pd₂(dba)₃ | Imidazolium Salt | Cs₂CO₃ | Dioxane | 100 | High | [1] |

This guide provides a comprehensive framework for understanding and optimizing the Suzuki coupling for 3,4'-bipyridine synthesis. By systematically addressing the common challenges and applying the troubleshooting strategies outlined, researchers can significantly improve their reaction yields and efficiency.

References

-

Kumar, A., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Wikipedia. (2023). Protodeboronation. Wikipedia. [Link]

-

Matondo, S. et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(23), 7795-7801. [Link]

-

Barday, C., et al. (2010). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 132(38), 13231-13243. [Link]

-

MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram. ResearchGate. [Link]

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

-

ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

-

ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

-

Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

-

J-Stage. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. J-Stage. [Link]

-

ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

-

Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]

-

ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. ResearchGate. [Link]

-

NIH. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]

-

Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

-

Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. preprints.org [preprints.org]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. reddit.com [reddit.com]

- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

Technical Support Center: Purification Protocols for 2'-Chloro-3,4'-bipyridine

Ticket #: 12405-ISO Topic: Separation of 2'-Chloro-3,4'-bipyridine from Regioisomeric Byproducts Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The synthesis of This compound (typically via Suzuki-Miyaura coupling of 3-pyridylboronic acid and 2,4-dichloropyridine) presents a classic regioselectivity challenge.[1] While the C4-position of 2,4-dichloropyridine is kinetically favored for oxidative addition, steric and electronic factors often lead to the formation of the C2-coupled impurity (4'-chloro-3,2'-bipyridine) .[1]

Because these isomers possess identical molecular weights and similar polarity, standard flash chromatography often fails to yield >98% purity.[1] This guide details a chemical separation strategy exploiting the significant basicity difference (ΔpKa) between the isomers, followed by chromatographic polishing.

Module 1: The "Basicity Swing" Extraction (Primary Purification)

The Science: The most robust method for separating these isomers relies on the "Ortho Effect."

-

Target (2'-Cl isomer): The chlorine atom at the 2' position (ortho to nitrogen) significantly suppresses the basicity of the pyridine ring due to inductive withdrawal and steric hindrance of the nitrogen lone pair (pKa

0.7). -

Impurity (4'-Cl isomer): The chlorine at the 4' position exerts less influence on the nitrogen's basicity (pKa

3.8).[1]

The Solution: By controlling the pH of the aqueous phase during extraction, we can selectively protonate the more basic impurity, forcing it into the aqueous layer, while the less basic target remains in the organic layer.

Protocol: pH-Controlled Wash[1]

| Step | Action | Technical Rationale |

| 1 | Dissolve crude mixture in DCM or EtOAc (10 mL/g). | Chlorinated solvents generally offer better solubility for bipyridines, but EtOAc is safer.[1] |

| 2 | Prepare a pH 2.0 Buffer (e.g., Phosphate or Citrate).[1] | Critical: At pH 2.0, the impurity (pKa ~3.[1]8) is >98% protonated (water-soluble).[1] The target (pKa ~0.[1]7) is >95% neutral (organic-soluble).[1] |

| 3 | Extract the organic phase with the pH 2.0 buffer (3x vol). | The impurity migrates to the aqueous phase as the pyridinium salt. |

| 4 | Check TLC of the organic layer.[1] | If the impurity persists, lower pH slightly (to 1.5) and repeat. Warning: Too low (<0.5) will protonate the target.[1] |

| 5 | Wash organic layer with Sat.[1] NaHCO₃ then Brine .[1] | Neutralizes trace acid and removes trapped water.[1] |

| 6 | Dry over Na₂SO₄ and concentrate. | Yields enriched target material ready for final polishing.[1] |

Workflow Visualization

Caption: Separation logic based on pKa differences between ortho-chloro and para-chloro pyridine isomers.

Module 2: Chromatographic Polishing (Secondary Purification)

If the "Basicity Swing" yields 95% purity and you require >99% for biological assays, use flash chromatography. Note that standard silica often causes peak tailing for bipyridines.[1]

Option A: Modified Normal Phase (The Standard)

-

Stationary Phase: Standard Silica Gel (40-63 µm).[1]

-

Mobile Phase: Hexanes/Ethyl Acetate + 1% Triethylamine (TEA) .[1]

-

Why TEA? It blocks the acidic silanol sites on the silica, preventing the basic nitrogen of the bipyridine from "sticking" and streaking.

-

Gradient: Start 0% EtOAc -> 40% EtOAc. The 2'-Cl target is generally less polar (higher Rf) than the 4'-Cl impurity due to internal shielding of the nitrogen lone pair.[1]

Option B: Reverse Phase (The Problem Solver)

-